molecular formula C12H12ClNO2 B13716767 Methyl 3-(4-Chloro-3-indolyl)propanoate

Methyl 3-(4-Chloro-3-indolyl)propanoate

Cat. No.: B13716767
M. Wt: 237.68 g/mol
InChI Key: ARDAMNWRSVXALS-UHFFFAOYSA-N
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Description

Methyl 3-(4-Chloro-3-indolyl)propanoate is a synthetic indole derivative characterized by a propanoate ester backbone substituted with a chlorine atom at the 4-position of the indole ring. Indole derivatives are widely studied for their roles as intermediates in drug development, particularly in targeting serotonin receptors, kinase inhibitors, and antimicrobial agents .

The compound’s structure (CAS: N/A, as per ) features a methyl ester group at the terminal carboxylic acid position and a chlorine substituent on the indole moiety. This substitution pattern is critical for modulating electronic and steric properties, which influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

methyl 3-(4-chloro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C12H12ClNO2/c1-16-11(15)6-5-8-7-14-10-4-2-3-9(13)12(8)10/h2-4,7,14H,5-6H2,1H3

InChI Key

ARDAMNWRSVXALS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CNC2=C1C(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Indole Derivative Preparation and Halogenation

The preparation of 4-chloroindole derivatives can be done by selective chlorination of indole or by starting from 4-chloroaniline derivatives through Fischer indole synthesis. According to the literature, halogenation at the 4-position is achieved using reagents like N-chlorosuccinimide (NCS) under controlled conditions to avoid over-chlorination or substitution at undesired positions.

Introduction of the Propanoate Side Chain

A common approach involves the use of 3-indolylpropanoic acid or its derivatives as intermediates. The 3-position of the indole ring is reactive towards electrophilic substitution, allowing the attachment of the propanoate chain. The carboxyl group is then methylated to form the ester.

For example, methyl 3-(4-chloro-1H-indol-3-yl)propanoate can be synthesized by reacting 4-chloroindole with methyl acrylate or by alkylation of 4-chloroindole with methyl 3-bromopropanoate under basic conditions.

Vilsmeier-Haack Formylation and Subsequent Transformations

In related indole chemistry, the Vilsmeier-Haack reaction is used to introduce formyl groups at the 3-position of substituted indoles, which can then be converted into various derivatives including esters. For example, 2-(4-bromophenyl)-1H-indole-3-carboxaldehyde is prepared by reacting the indole derivative with phosphorus oxychloride and N,N-dimethylformamide (DMF). Although this example concerns bromophenyl substitution, analogous methods apply for chloro-substituted indoles.

Esterification and Coupling Methods

Esterification of the propanoic acid moiety to form methyl esters is typically achieved by:

  • Acid-catalyzed esterification using methanol and acid catalysts.
  • Use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for coupling with methanol or other alcohols.

Hydrazinolysis and saponification are also employed to modify ester groups to hydrazides or acids, which can be further derivatized.

Scale-Up and Industrial Considerations

In industrial synthesis, continuous flow systems and optimized reaction conditions are used to improve yield and reduce waste. The synthesis is scaled up by controlling temperature, solvent choice, and reagent stoichiometry to maximize efficiency.

Comparative Data Table of Key Synthetic Steps

Step Reagents/Conditions Yield (%) Notes Reference
4-Chlorination of Indole N-chlorosuccinimide (NCS), solvent 60-75 Selective chlorination at 4-position
Alkylation at 3-Position 4-Chloroindole + methyl 3-bromopropanoate, base 55-70 Alkylation under basic conditions
Vilsmeier-Haack Formylation POCl3 + DMF, ice bath, 2 h 65-70 Formylation at 3-position for intermediate synthesis
Esterification Methanol + acid catalyst or DCC/NHS coupling 70-85 Methyl ester formation, coupling efficiency varies
Purification Recrystallization or chromatography - Purity > 98% achievable

Analytical and Spectroscopic Data Supporting Synthesis

  • Nuclear Magnetic Resonance (NMR):
    The 1H NMR spectrum of methyl 3-(4-chloro-3-indolyl)propanoate typically shows characteristic signals for the indole NH proton (~11-12 ppm), aromatic protons (6.5-8.0 ppm), methylene protons adjacent to the ester (~2.5-3.5 ppm), and the methyl ester group (~3.7 ppm).

  • Infrared Spectroscopy (IR):
    Key absorption bands include ester carbonyl stretch around 1735 cm⁻¹ and NH stretch near 3400 cm⁻¹.

  • Mass Spectrometry (MS):
    Molecular ion peak consistent with molecular weight ~237.68 g/mol confirms molecular formula C12H12ClNO2.

Summary of Research Findings

  • The preparation of this compound is well-established through multi-step organic synthesis involving selective halogenation, side-chain introduction at the 3-position of indole, and esterification.
  • Variations in reagents and conditions allow optimization of yield and purity.
  • Spectroscopic data confirm the successful synthesis and structural integrity of the compound.
  • Industrial-scale synthesis benefits from continuous flow methods and optimized reaction parameters to enhance efficiency and reduce environmental impact.
  • The compound's biological activity and synthetic versatility make it an important target in medicinal and synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

MFCD31977917 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of MFCD31977917 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pressures, and solvent environments.

Major Products Formed

The major products formed from the reactions of MFCD31977917 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

MFCD31977917 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: It is used in biochemical assays and as a probe to study biological processes.

    Medicine: It is investigated for its potential therapeutic effects and as a drug candidate in preclinical studies.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD31977917 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism depends on the context of its use and the specific application being studied.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Chlorine vs. In contrast, the 4-methoxy analog (Methyl 3-(4-Methoxy-3-indolyl)propanoate) offers electron-donating properties, which may improve solubility in polar solvents .
  • Indole vs. Phenyl Scaffolds: Compared to Methyl 3-(4-chlorophenyl)propanoate, the indole-based compound provides a heterocyclic nitrogen atom, enabling hydrogen bonding and π-stacking interactions critical for binding to biological targets .

Ester Group Variations

  • Methyl vs. Ethyl Esters: Ethyl esters (e.g., Ethyl 3-(4-Chloro-3-indolyl)propanoate) generally exhibit higher lipophilicity than methyl esters, which could enhance membrane permeability in biological systems .

Functional Group Diversity

  • Dual Functionalization: Compounds like Methyl 3-(4-cyano-3-fluorophenyl)benzoate demonstrate the impact of multiple substituents (cyano and fluoro groups) on steric and electronic profiles, which may broaden utility in cross-coupling reactions or as kinase inhibitors .

Notes

Commercial Availability: Multiple suppliers for analogs like Methyl 3-(4-chlorophenyl)propanoate (8 suppliers) suggest industrial relevance, though sourcing the indole variant may require custom synthesis .

Structural Diversity : Substitutions at the 4- or 5-positions of the indole ring significantly alter molecular interactions, underscoring the need for targeted synthetic strategies .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(4-Chloro-3-indolyl)propanoate in laboratory settings?

The synthesis involves a multi-step process starting with a chlorinated indole precursor (e.g., 4-chloroindole) and a propanoate derivative. Key steps include:

  • Friedel-Crafts alkylation to attach the propanoate chain to the indole’s 3-position under acidic conditions.
  • Esterification using methanol and a catalytic acid (e.g., H₂SO₄ or p-toluenesulfonic acid) to form the methyl ester.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
    Industrial-scale methods employ continuous flow systems to improve efficiency and reduce by-products .

Q. How does the chlorination pattern influence the compound’s reactivity and biological activity?

The 4-chloro substituent on the indole ring:

  • Enhances electron-withdrawing effects , directing electrophilic substitutions to the 3-position.
  • Increases lipophilicity , improving membrane permeability in cellular assays.
  • Modulates interactions with biological targets (e.g., enzymes or receptors) by altering steric and electronic environments. Comparative studies with non-chlorinated analogs show reduced antimicrobial activity in unchlorinated derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., indole C-3 proton at δ 7.2–7.4 ppm).
  • HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight (237.68 g/mol) and purity.
  • HPLC : For quantifying impurities (<2% by area normalization).
  • X-ray crystallography : Resolves ambiguous structural features in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MIC values for antimicrobial activity using CLSI guidelines).
  • Impurity profiles : Use HPLC-MS to verify compound purity (>98%) and identify bioactive impurities.
  • Cellular context : Test across multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type-specific effects. Dose-response curves and time-course studies clarify EC₅₀ variations .

Q. What experimental strategies validate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure inhibition constants (Kᵢ) using purified enzymes (e.g., cytochrome P450 isoforms) with varying substrate concentrations.
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
  • Mutagenesis studies : Modify predicted binding residues (e.g., Tyr → Phe mutations) to confirm interaction sites .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

  • Molecular docking : Use AutoDock Vina with DFT-optimized geometries to model interactions with target proteins (e.g., kinases).
  • QSAR models : Train on datasets of indole derivatives with measured IC₅₀ values to predict bioactivity.
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent .

Q. What stability challenges arise during storage and handling, and how are they mitigated?

  • Hydrolysis : Store at -20°C in anhydrous DMSO or under inert gas (N₂/Ar) to prevent ester bond cleavage.
  • Photodegradation : Use amber vials and minimize UV exposure.
  • By-product formation : Monitor via periodic HPLC analysis during long-term studies .

Comparative Analysis and Derivative Design

Q. How do structural modifications (e.g., nitro or methoxy groups) alter bioactivity?

  • Nitro substitution (e.g., at indole C-5): Increases oxidative stress induction in cancer cells but reduces solubility.
  • Methoxy groups : Enhance metabolic stability by blocking CYP450-mediated oxidation. SAR tables comparing IC₅₀ values for analogs guide lead optimization .

Q. What are the limitations of current synthetic methods for generating derivatives?

  • Low regioselectivity : Occurs in electrophilic substitutions (e.g., bromination), requiring protecting groups.
  • Scalability issues : Multi-step syntheses with <50% overall yield. Flow chemistry and microwave-assisted reactions improve efficiency .

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